molecular formula C16H19N3O3S B4772807 N-{4-[(diethylamino)sulfonyl]phenyl}isonicotinamide

N-{4-[(diethylamino)sulfonyl]phenyl}isonicotinamide

Cat. No. B4772807
M. Wt: 333.4 g/mol
InChI Key: QZCBSHLVIOFCLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to the one often involves complex chemical reactions, including diazotization, coupling reactions, and the use of specific reagents to achieve desired functional groups and molecular frameworks. For example, the synthesis of 4-N,N-Diethylamino sulfonyl phenyl amine through diazotization and coupling with 8-hydroxyquinoline illustrates a method that could potentially be adapted or provide insights into synthesizing the compound (Patel, 2009).

Molecular Structure Analysis

The analysis of a compound's molecular structure is crucial for understanding its chemical behavior and properties. Techniques such as elemental analysis, spectral studies (including FT-IR, NMR, and mass spectrometry), and computational methods (e.g., density functional theory) are commonly employed to characterize compounds. These analyses reveal the compound's geometric and electronic structure, crucial for predicting reactivity and interaction with other molecules (Mostafa et al., 2023).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of a compound includes studying its reactivity, stability, and interactions with other chemical species. For instance, the reaction of N,N'-diethyl-4-nitrobenzene-1,3-diamine with different reagents can offer insights into potential chemical behaviors and reactions involving similar sulfonamide-containing compounds (Payne et al., 2010).

Physical Properties Analysis

The physical properties of a compound, including solubility, melting point, and thermal stability, are determined by its molecular structure. For example, sulfonated polyimides exhibit high water stability and proton conductivity, properties that might be relevant when considering the physical behavior of sulfonamide-based compounds in various environments (Watari et al., 2004).

Chemical Properties Analysis

The chemical properties of a compound are inherently linked to its molecular structure. Investigations into compounds containing sulfonamide groups, for instance, can provide valuable information on potential bioactivity, reactivity with biological targets, and the development of derivatives with enhanced properties. Research into novel sulfonamide derivatives has demonstrated a range of activities, highlighting the importance of detailed chemical property analysis (Ghorab et al., 2017).

properties

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-3-19(4-2)23(21,22)15-7-5-14(6-8-15)18-16(20)13-9-11-17-12-10-13/h5-12H,3-4H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCBSHLVIOFCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(diethylsulfamoyl)phenyl]pyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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